![molecular formula C22H21ClFN3O B2840137 (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326878-91-4](/img/structure/B2840137.png)
(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and density, can provide important information about its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties analysis for this compound is not available in the retrieved data .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. In particular, derivatives containing imidazole or thiazole moieties have been synthesized and evaluated against cancer cell lines . Further investigations into its mechanism of action and efficacy are ongoing.
- The crystal structure of related compounds has been studied . Researchers analyze the arrangement of atoms within the crystal lattice, providing insights into its stability and reactivity.
Antitumor Activity
Crystallography and Structural Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(2-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c1-14-5-7-20(18(23)11-14)26-21-16-12-15(24)6-8-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFXAPXQIPJIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone |
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